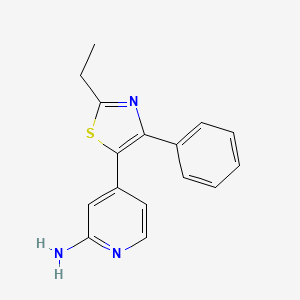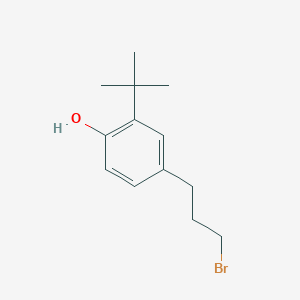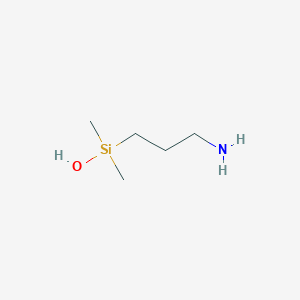
Silanol, (3-aminopropyl)dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silanol, (3-aminopropyl)dimethyl- is a silicon-based compound that features a silanol group (Si-OH) and an aminopropyl group. This compound is widely used in various fields due to its unique chemical properties, including its ability to form strong bonds with both organic and inorganic materials. It is particularly valuable in surface modification and functionalization processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Silanol, (3-aminopropyl)dimethyl- typically involves the hydrolysis of (3-aminopropyl)dimethylchlorosilane. The reaction is carried out in the presence of water, which leads to the formation of the silanol group. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of Silanol, (3-aminopropyl)dimethyl- is scaled up using similar hydrolysis reactions. The process involves the use of large reactors where (3-aminopropyl)dimethylchlorosilane is mixed with water under controlled conditions. The product is then purified through distillation or other separation techniques to achieve the desired purity.
Types of Reactions:
Oxidation: Silanol, (3-aminopropyl)dimethyl- can undergo oxidation reactions, particularly at the aminopropyl group, leading to the formation of various oxidized derivatives.
Substitution: The compound can participate in substitution reactions where the silanol group reacts with other silanes or siloxanes, forming new silicon-oxygen bonds.
Condensation: Silanol groups can undergo condensation reactions, leading to the formation of siloxane bonds (Si-O-Si).
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or other peroxides are commonly used for oxidation reactions.
Substitution Reagents: Other silanes or siloxanes are used in substitution reactions.
Condensation Conditions: Acidic or basic catalysts are often employed to facilitate condensation reactions.
Major Products:
Oxidized Derivatives: Various oxidized forms of the aminopropyl group.
Substituted Silanes: New silane compounds with different functional groups.
Siloxanes: Polymers or oligomers with Si-O-Si linkages.
Aplicaciones Científicas De Investigación
Silanol, (3-aminopropyl)dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of hybrid organic-inorganic materials.
Biology: Employed in the functionalization of biomolecules for improved stability and activity.
Medicine: Utilized in drug delivery systems to enhance the bioavailability of therapeutic agents.
Industry: Applied in the production of coatings, adhesives, and sealants due to its strong bonding properties.
Mecanismo De Acción
The mechanism of action of Silanol, (3-aminopropyl)dimethyl- involves its ability to form strong covalent bonds with both organic and inorganic substrates. The silanol group can react with hydroxyl groups on surfaces, forming stable Si-O-Si linkages. The aminopropyl group can interact with various functional groups, enhancing the compound’s versatility in different applications.
Comparación Con Compuestos Similares
(3-Aminopropyl)triethoxysilane: Another widely used silane with similar functional groups but different alkoxy groups.
(3-Aminopropyl)methyldiethoxysilane: Similar structure with different alkoxy groups.
(3-Aminopropyl)trimethoxysilane: Similar structure with different alkoxy groups.
Uniqueness: Silanol, (3-aminopropyl)dimethyl- is unique due to its specific combination of silanol and aminopropyl groups, which provides a balance of reactivity and stability. This makes it particularly useful in applications requiring strong and stable bonds with both organic and inorganic materials.
Propiedades
Número CAS |
180051-45-0 |
|---|---|
Fórmula molecular |
C5H15NOSi |
Peso molecular |
133.26 g/mol |
Nombre IUPAC |
3-[hydroxy(dimethyl)silyl]propan-1-amine |
InChI |
InChI=1S/C5H15NOSi/c1-8(2,7)5-3-4-6/h7H,3-6H2,1-2H3 |
Clave InChI |
SWSFFEMOWAUAEN-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(CCCN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


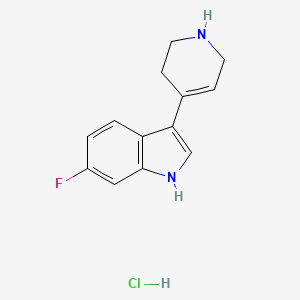
![2,6-Bis[6-(2,4,6-trimethylphenyl)pyridin-2-yl]pyridine](/img/structure/B14246631.png)
![2,6-Bis[5-(4-methoxy-2,6-dimethylphenyl)pyridin-2-yl]pyridine](/img/structure/B14246633.png)

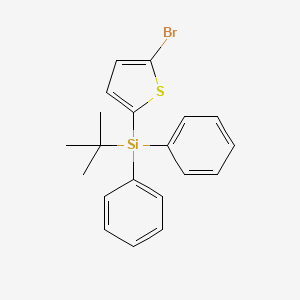
![Benzenesulfonamide, 4-methyl-N-[(1S)-1-methyl-2-oxo-2-phenylethyl]-](/img/structure/B14246654.png)

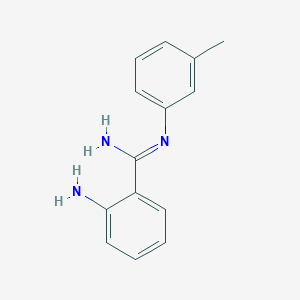
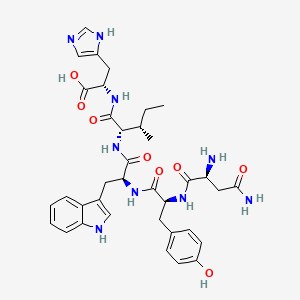


![Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester, monohydrochloride (9CI)](/img/structure/B14246667.png)
